molecular formula C8H9Cl3N4O2 B15213661 6-Chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine CAS No. 54413-39-7

6-Chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine

Cat. No.: B15213661
CAS No.: 54413-39-7
M. Wt: 299.5 g/mol
InChI Key: XWVYTQINPJWYMS-UHFFFAOYSA-N
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Description

6-Chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine is a chemical compound with a complex structure that includes chloroethyl and nitropyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine typically involves multiple steps. One common method includes the chlorination of pyrimidine derivatives followed by the introduction of nitro groups. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and nitrating agents like nitric acid or a mixture of sulfuric and nitric acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and nitration processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloroethyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized pyrimidine compounds.

Scientific Research Applications

6-Chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine is unique due to its specific combination of chloroethyl and nitropyrimidinyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

54413-39-7

Molecular Formula

C8H9Cl3N4O2

Molecular Weight

299.5 g/mol

IUPAC Name

6-chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine

InChI

InChI=1S/C8H9Cl3N4O2/c9-1-3-14(4-2-10)8-6(15(16)17)7(11)12-5-13-8/h5H,1-4H2

InChI Key

XWVYTQINPJWYMS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N(CCCl)CCCl

Origin of Product

United States

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